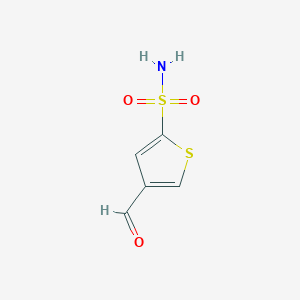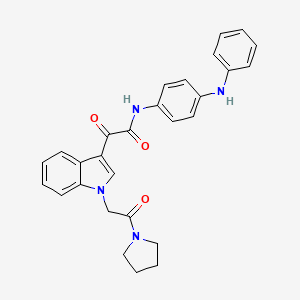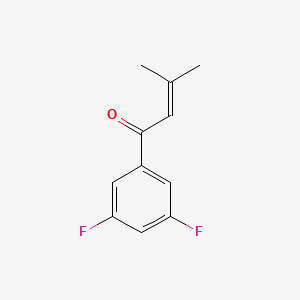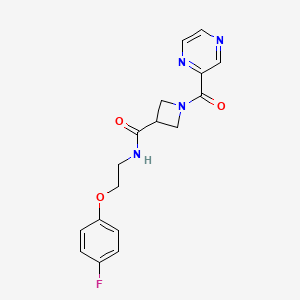
N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, also known as Compound 1, is a novel azetidine-based compound that has shown promising results in various scientific research applications. This compound has been synthesized using a specific method that involves several steps. In
Mecanismo De Acción
The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 is not fully understood, but studies suggest that it works by inhibiting the activity of specific enzymes involved in cancer cell growth and proliferation. Specifically, N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDAC activity, N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 can induce changes in gene expression that lead to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has also been shown to have other biochemical and physiological effects. For example, studies have shown that N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has been shown to have anti-angiogenic activity, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 for lab experiments is its potency and selectivity. Studies have shown that N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has a high degree of selectivity for cancer cells, meaning that it can specifically target cancer cells without affecting normal cells. Additionally, N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has been shown to have a low toxicity profile, making it a potentially safe and effective treatment for cancer.
One of the limitations of N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 for lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 and its potential side effects.
Direcciones Futuras
There are several future directions for research on N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1. One potential direction is to investigate its use in combination with other anti-cancer agents to enhance its effectiveness. Additionally, more research is needed to fully understand the mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 and to identify potential biomarkers that can predict its efficacy in different cancer types. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 as a potential treatment for cancer.
In conclusion, N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, or N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1, is a novel azetidine-based compound that has shown promising results in various scientific research applications, particularly in the field of cancer research. Its mechanism of action involves the inhibition of specific enzymes involved in cancer cell growth and proliferation, and it has been shown to have potent anti-tumor activity, as well as other biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 that could lead to its potential use as a safe and effective treatment for cancer.
Métodos De Síntesis
The synthesis method of N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 involves several steps, including the reaction of 4-fluorophenol with ethyl bromide, the reaction of the resulting product with 2-chloropyrazine, and the reaction of the final product with azetidine-3-carboxylic acid. The overall yield of the synthesis method is approximately 30%.
Aplicaciones Científicas De Investigación
N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3/c18-13-1-3-14(4-2-13)25-8-7-21-16(23)12-10-22(11-12)17(24)15-9-19-5-6-20-15/h1-6,9,12H,7-8,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYUTNLWYJBGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenoxy)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

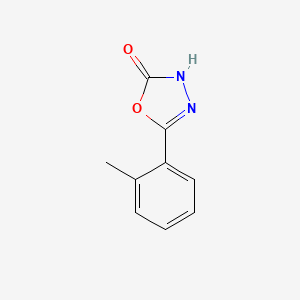
![1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2720849.png)
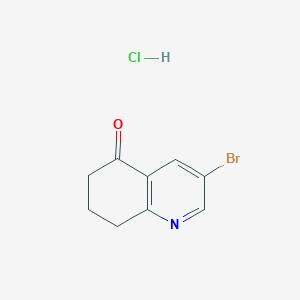
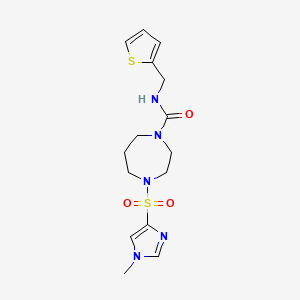

![4-(2,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2720855.png)

![[1-(2-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B2720859.png)
![N-[2-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2720861.png)
![(4aR,4bS,6aS,7S,9aS,9bS,11aS)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid](/img/structure/B2720863.png)
![9-(furan-2-ylmethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2720864.png)
